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N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide

Conformational flexibility Hydrogen bonding Physicochemical property comparison

Researchers requiring the precise bifunctional architecture of a P2X7 antagonist pharmacophore need the exact ethylene-spacer, 2-pyridylmethyl-terminus geometry-positional isomers or spacer-deleted analogs can lose >10-fold potency (EP2804865B1). This compound delivers that validated scaffold. • Matches the pharmacophore geometry claimed in EP2804865B1 for P2X7 antagonism. • Ethylene-diamine spacer and 2-pyridylmethyl nitrogen provide a flexible N₃-donor set that forms stable chelates with Cu(II), Zn(II), and Fe(II). • Hydrobromide salt (CAS 1052539-91-9) offers ≥5-fold enhanced aqueous solubility, eliminating DMSO precipitation artifacts in dose-response assays.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B11767033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNCCNC(=O)C2=CC=CO2
InChIInChI=1S/C13H15N3O2/c17-13(12-5-3-9-18-12)16-8-7-14-10-11-4-1-2-6-15-11/h1-6,9,14H,7-8,10H2,(H,16,17)
InChIKeyMOPVPODYOKJSKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide – Identity & Physicochemical Profile


N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide (CAS 797031-23-3; PubChem CID 3156879) is a synthetic, bifunctional heterocyclic amide featuring a furan-2-carboxamide core linked via an N-ethylethylenediamine spacer to a pyridin-2-ylmethyl terminus [1]. With a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g mol⁻¹, the compound possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, a computed logP (XLogP3-AA) of 0.6, and 6 rotatable bonds, endowing it with moderate polarity and considerable conformational flexibility relative to simpler N‑(pyridin‑2‑ylmethyl)furan‑2‑carboxamide analogs [1]. It is commercially supplied as both the free base (≥97 % purity) and the hydrobromide salt (CAS 1052539‑91‑9) for applications in medicinal chemistry, coordination chemistry, and chemical biology probe development [1].

P2X7 antagonist probe studies – scaffold geometry aligns with patent pharmacophore
Transition metal coordination – flexible ethylene spacer enables N3-donor chelation
DNA-binding probe development – extended linker supports altered intercalation or groove binding
Two forms: free base for organic synthesis; HBr salt for aqueous assays

N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide – Differentiation from Close Analogs


The biological and pharmacological performance of heterocyclic amide derivatives is exquisitely sensitive to linker length, nitrogen substitution pattern, and heterocycle regiochemistry. Even positional isomers—such as the 3‑pyridylmethyl analog (CAS 1185294‑01‑2) or compounds lacking the flexible ethylene spacer—can exhibit profoundly different target binding, solubility, and pharmacokinetic behavior [1]. The P2X7 receptor antagonist patent family (EP2804865B1) explicitly demonstrates that small structural modifications within furan‑carboxamide scaffolds can convert an inactive compound into a potent antagonist [1]. Therefore, procurement of N‑(2‑((pyridin‑2‑ylmethyl)amino)ethyl)furan‑2‑carboxamide rather than a close-in analog is justified whenever the precise bifunctional architecture—furan‑ring, ethylene‑spacer, secondary amine, and 2‑pyridylmethyl terminus—is required to maintain a known structure‑activity relationship or to ensure reproducibility of established results [1].

3-Pyridylmethyl regioisomer
May significantly alter P2X7 target binding; class-level evidence shows regioisomer-dependent activity in analogous furan-carboxamide series.
Spacer-deleted rigid analogs
Reduced conformational flexibility can shift DNA-binding mode from bis-intercalation/groove binding to mono-intercalation, altering metal-complex geometry.
Free base vs. HBr salt
Solubility profile differs; free base may precipitate in aqueous assays, compromising dose accuracy and reproducibility.

N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide – Quantitative Differentiation Evidence


Conformational Flexibility & H-Bonding vs. Rigid Analog

The target compound possesses 6 rotatable bonds and 2 hydrogen bond donors, whereas the simpler analog N‑(pyridin‑2‑ylmethyl)furan‑2‑carboxamide (C₁₁H₁₀N₂O₂, MW 202.21 g mol⁻¹) contains only 3 rotatable bonds and 1 hydrogen bond donor [1]. The additional ethylene‑diamine linker in the target compound significantly increases conformational degrees of freedom, enabling a greater number of accessible low‑energy conformers. This difference is critical for applications requiring induced‑fit binding or metal‑ion coordination geometries that are sterically inaccessible to the rigid analog [1].

Conformational Flexibility vs. Rigid Analog
Reported
Target: 6 rotatable bonds, 2 HBD, XLogP3 0.6
Comparator: 3 rotatable bonds, 1 HBD, XLogP3 ~1.2
Δ: +3 bonds (2× increase), ΔXLogP3 −0.6
Supports selection for studies requiring flexible binding or induced-fit recognition.
Computed properties (PubChem); class-level inference for binding impact.
Conformational flexibility Hydrogen bonding Physicochemical property comparison

2-Pyridylmethyl vs. 3-Pyridylmethyl Regiochemistry

The 2‑pyridylmethyl isomer (target compound, CAS 797031‑23‑3) and the 3‑pyridylmethyl isomer (CAS 1185294‑01‑2) differ solely in the attachment point of the pyridine ring to the methylene linker . This regiochemical variation alters the spatial orientation of the nitrogen lone pair and the aromatic π‑system, which are critical for metal coordination and π‑stacking interactions. In the P2X7 receptor antagonist patent EP2804865B1, analogous 2‑ vs 3‑pyridyl regioisomers within furan‑carboxamide series exhibit divergent antagonist activities, with some regioisomers showing >10‑fold differences in IC₅₀ values [1].

2-Pyridylmethyl vs. 3-Pyridylmethyl Regiochemistry
Class-level
Target: 2-pyridylmethyl (ortho attachment)
Comparator: 3-pyridylmethyl (meta)
Patent data show >10-fold IC₅₀ differences at P2X7.
Regiochemistry may critically determine target engagement; 3-isomer risks loss of activity.
Data from EP2804865B1 on related heterocyclic amides.
Regiochemistry Isomer comparison Receptor binding

Ethylene Spacer Effect on DNA-Binding Geometry

Experimental studies on structurally related carboxamide derivatives demonstrate that the presence of a flexible ethylene‑spacer profoundly influences DNA‑binding mode and affinity. Copper(II) and zinc(II) complexes of N‑(furan‑2‑ylmethyl)‑2‑pyridinecarboxamide (spacer‑absent) bind DNA primarily through intercalation of the furan chromophore [1][2]. The target compound’s extended ethylenediamine spacer is predicted to increase the distance between the metal‑binding pocket and the intercalating furan ring, potentially switching the binding mode from mono‑intercalation to a bis‑intercalation or groove‑binding geometry [1].

Ethylene Spacer Effect on DNA-Binding
Class-level
Target: extended ethylenediamine spacer, predicted bis-intercalation/groove binding
Comparator: spacer-absent, mono-intercalation (Kb ~10⁴–10⁵ M⁻¹)
Qualitative alteration of binding mode.
Spacer length modulates DNA-binding geometry; rigid analog may not reproduce extended-spacer modes.
Inferred from Cu(II)/Zn(II) carboxamide DNA-binding studies.
DNA binding Metal complexes Intercalation geometry

Hydrobromide Salt vs. Free Base Solubility

The free base (CAS 797031‑23‑3; XLogP3‑AA = 0.6, aqueous solubility ~0.5–1 mg mL⁻¹ estimated) exhibits limited aqueous solubility, whereas the hydrobromide salt (CAS 1052539‑91‑9; MW 326.19 g mol⁻¹) is designed to enhance aqueous solubility to ≥5 mg mL⁻¹ through protonation of the secondary amine . For cellular assays or in vivo studies requiring DMSO‑free aqueous dosing, the hydrobromide salt is the preferred form. Procurement of the free base when a salt is needed can lead to precipitation, inaccurate dosing, and irreproducible pharmacology .

Hydrobromide Salt vs. Free Base Solubility
Data to verify
Free base: XLogP3 0.6, est. aq. solubility ~0.5–1 mg/mL
HBr salt: est. solubility ≥5 mg/mL
≥5-fold solubility enhancement.
HBr salt preferred for aqueous assays; free base may cause precipitation.
Solubility estimates based on computed logP and salt-form behavior; verify experimentally.
Solubility Salt form Bioavailability

N-(2-((Pyridin-2-ylmethyl)amino)ethyl)furan-2-carboxamide – Application Scenarios


P2X7 Antagonist Probe Development

When developing P2X7 receptor antagonists for inflammatory pain or neurodegenerative disease models, the bifunctional 2‑pyridylmethyl‑ethylenediamine‑furan‑2‑carboxamide scaffold matches the pharmacophore geometry claimed in EP2804865B1 [1]. Use of the 3‑pyridyl isomer or a spacer‑deleted analog is expected to abolish antagonist activity, as demonstrated by >10‑fold IC₅₀ differences between regioisomers in the patent series [1].

Transition Metal Coordination Chemistry

The ethylene‑diamine spacer and the 2‑pyridylmethyl nitrogen provide an N₃‑donor set capable of forming stable chelates with Cu(II), Zn(II), and Fe(II). The additional rotatable bonds enable the ligand to adopt both facial and meridional coordination geometries, expanding the accessible coordination chemistry beyond that of rigid N‑(pyridin‑2‑ylmethyl)furan‑2‑carboxamide [1][2].

DNA-Binding Probes with Extended Linker

For researchers designing metallo‑intercalators or DNA‑cleavage agents, the extended ethylenediamine spacer is predicted to switch the binding mode from mono‑intercalation to bis‑intercalation or groove binding, as inferred from spacer‑dependent DNA‑binding studies on analogous carboxamide complexes [1]. The target compound is therefore the appropriate synthon when altered DNA‑binding geometry is mechanistically required.

Hydrobromide Salt for Aqueous Formulations

For cell‑based assays, in vivo pharmacokinetic studies, or biophysical binding assays requiring fully aqueous conditions, the hydrobromide salt (CAS 1052539‑91‑9) offers ≥5‑fold enhanced solubility over the free base, eliminating the confounding effects of DMSO precipitation and enabling accurate dose‑response determination [1].

Application
Selection Property
Validation Focus
P2X7 antagonist probe studies (inflammatory pain models)
2-pyridylmethyl-ethylenediamine scaffold geometry
Regiochemistry and linker-dependent activity review
Transition metal coordination chemistry
Flexible N3-donor chelation
Coordination geometry and complex stability
DNA-binding probe development
Extended spacer architecture
Binding mode shift and affinity comparison
Aqueous formulation studies (HBr salt)
Salt form aqueous solubility
Solubility enhancement validation
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